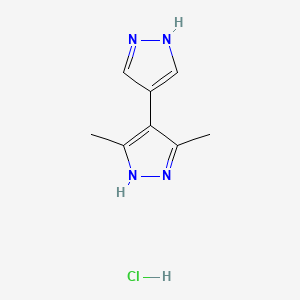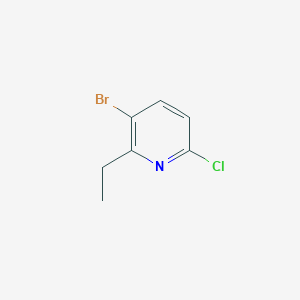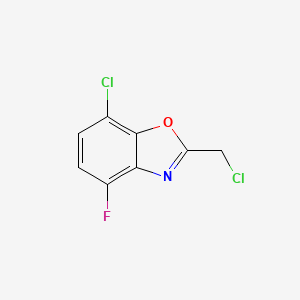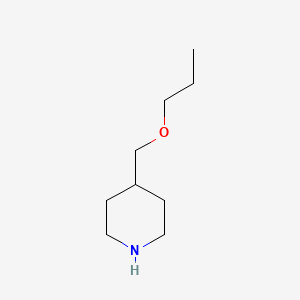
5-(Cyclopropylethynyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Cyclopropylethynyl)-2-pyridinamine is a chemical compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethynyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylethynyl)-2-pyridinamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 2-bromo-5-iodopyridine.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between the pyridine derivative and cyclopropylacetylene. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 60-80°C).
Amination: The final step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods
Industrial production of 5-(2-Cyclopropylethynyl)-2-pyridinamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-Cyclopropylethynyl)-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
5-(2-Cyclopropylethynyl)-2-pyridinamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
作用機序
The mechanism of action of 5-(2-Cyclopropylethynyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethynyl group can enhance the compound’s binding affinity and specificity for these targets. The amine group at the 2-position of the pyridine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-(Cyclopropylethynyl)pyridine: Similar structure but lacks the amine group at the 2-position.
5-(2-Cyclopropylethynyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Efavirenz: A well-known compound with a similar cyclopropylethynyl group but different overall structure and pharmacological properties.
Uniqueness
5-(2-Cyclopropylethynyl)-2-pyridinamine is unique due to the presence of both the cyclopropylethynyl group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
5-(2-cyclopropylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N2/c11-10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H2,11,12) |
InChIキー |
KMVNXXMZKRMKPU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C#CC2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)




![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)


